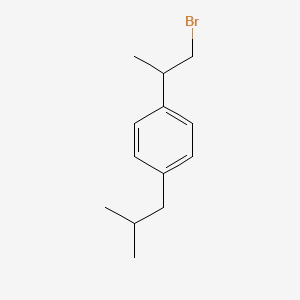

1-(1-Bromopropan-2-yl)-4-isobutylbenzene

Description

Strategic Importance of Organobromine Compounds in Synthetic Chemistry

Organobromine compounds, organic molecules containing a carbon-bromine bond, are of significant strategic importance in synthetic chemistry. wikipedia.orgresearchgate.net Their value lies in the predictable and versatile reactivity of the C-Br bond. Bromine is more electronegative than carbon, rendering the adjacent carbon atom electrophilic and making alkyl bromides effective alkylating agents. wikipedia.org The C-Br bond's strength is intermediate between that of carbon-chlorine and carbon-iodine bonds, offering a favorable balance between stability and reactivity for many synthetic applications. wikipedia.org This balance allows organobromides to be stable enough for isolation and purification while being sufficiently reactive for subsequent transformations.

The principal reactions that underscore the importance of organobromides include nucleophilic substitution, dehydrobromination, Grignard reactions, and various metal-catalyzed coupling reactions. wikipedia.org This reactivity makes them indispensable building blocks for creating new carbon-carbon and carbon-heteroatom bonds, which is a fundamental goal in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net

Beyond the laboratory, organobromine compounds are prevalent in nature, with over 1600 distinct examples identified, primarily from marine organisms. rsc.orgnih.gov This natural abundance highlights the utility of bromine in biological systems and provides inspiration for new synthetic methodologies. nih.gov Industrially, synthetic organobromine compounds have found widespread use as fire retardants, dyes, and pharmaceutical intermediates, further cementing their strategic role in modern chemistry. wikipedia.orgdbpedia.org

Table 1: Comparative Properties of Carbon-Halogen Bonds

| Property | C-F | C-Cl | C-Br | C-I |

|---|---|---|---|---|

| Bond Dissociation Energy (kcal/mol) | 115 | 83.7 | 72.1 | 57.6 |

| Electronegativity of Halogen | 3.98 | 3.16 | 2.96 | 2.66 |

| Reactivity Trend | Lowest | Low | Intermediate | Highest |

This table illustrates the intermediate bond energy of the C-Br bond compared to other carbon-halogen bonds, which contributes to its utility in synthesis. wikipedia.org

Challenges and Opportunities in Regioselective Functionalization of Isobutylbenzene (B155976) Scaffolds

Isobutylbenzene is a key aromatic hydrocarbon, primarily utilized as a precursor in the synthesis of pharmaceuticals and other fine chemicals. vinatiorganics.comwikipedia.org The functionalization of its benzene (B151609) ring, however, presents distinct challenges, particularly concerning regioselectivity—the ability to control the position of the incoming chemical group.

The isobutyl group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to hyperconjugation and inductive effects. This means that reactions like acylation, alkylation, or halogenation will preferentially occur at the positions ortho (adjacent) or para (opposite) to the isobutyl group. The primary challenge is to achieve high selectivity for a single isomer, as mixtures of ortho and para products are often difficult and costly to separate.

Friedel-Crafts acylation is a prominent example where this challenge is evident. This reaction is crucial for producing 4'-isobutylacetophenone (B122872), a key intermediate for the synthesis of Ibuprofen. google.comgoogle.com The reaction, typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or strong acids like hydrogen fluoride (B91410) (HF), can yield the desired para-isomer along with the undesired ortho-isomer. google.comechemi.com Reaction conditions such as temperature, solvent, and the nature of the catalyst and acylating agent must be carefully optimized to maximize the yield of the para product. google.com For instance, conducting the reaction at lower temperatures can enhance para-selectivity. google.com

The opportunity in this field lies in the development of more selective and sustainable catalysts. Research into solid acid catalysts, such as nano- and microcrystalline zeolites, aims to overcome the drawbacks of traditional catalysts, which are often corrosive and produce significant waste. google.comresearchgate.net These solid catalysts can offer shape-selectivity, favoring the formation of the sterically less hindered para-isomer, and can be more easily recovered and reused. google.com Other synthetic strategies, such as regioselective carbonylation, also present opportunities for directly introducing functional groups at the desired position on the isobutylbenzene ring. google.com

Table 2: Methods for Friedel-Crafts Acylation of Isobutylbenzene

| Catalyst System | Acylating Agent | Key Feature/Challenge |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Traditional method; can lead to ortho/para mixtures and waste generation. google.com |

| Hydrogen Fluoride (HF) | Acetic Anhydride | Highly corrosive and hazardous; requires specialized equipment. google.comgoogle.com |

| Zeolite Beta Catalysts | Acetic Anhydride | Ecofriendly alternative; offers potential for higher para-selectivity and reusability. google.com |

Contextualizing 1-(1-Bromopropan-2-yl)-4-isobutylbenzene within Modern Organic Synthesis

The compound this compound is best understood within the context of pharmaceutical synthesis, specifically as a derivative of isobutylbenzene and a potential intermediate related to the production of Ibuprofen. pharmaffiliates.com Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov Its synthesis is a major driver for the industrial use of isobutylbenzene. vinatiorganics.com

The structure of this compound contains the core 4-isobutylphenyl group found in Ibuprofen, with a brominated three-carbon chain attached at the para position. This structure suggests its role as a precursor or synthetic intermediate. The bromine atom at the terminal position of the propane (B168953) chain (C1) provides a reactive site for nucleophilic substitution or organometallic reactions. This "handle" could be exploited to introduce the carboxylic acid group necessary to form the final Ibuprofen molecule, for example, through a Grignard reaction followed by carboxylation, or via a cyanide displacement followed by hydrolysis.

While direct, large-scale synthetic routes using this specific bromo-compound may not be the most common industrial method for producing Ibuprofen, its structure is representative of the types of functionalized intermediates that are central to multi-step organic synthesis. It embodies the principles discussed previously: the isobutylbenzene scaffold provides the molecular backbone, and the strategically placed bromine atom offers the reactivity needed for subsequent, targeted chemical modification. Its existence, even as a potential impurity or specialized reagent, highlights the importance of halogenated intermediates in the synthetic pathways leading to complex, high-value molecules. pharmaffiliates.comgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C13H19Br |

|---|---|

Molecular Weight |

255.19 g/mol |

IUPAC Name |

1-(1-bromopropan-2-yl)-4-(2-methylpropyl)benzene |

InChI |

InChI=1S/C13H19Br/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9H2,1-3H3 |

InChI Key |

YIIXPKUNSPSECQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)CBr |

Origin of Product |

United States |

Retrosynthetic Analysis and Design of Synthetic Pathways for 1 1 Bromopropan 2 Yl 4 Isobutylbenzene

Deconstruction Strategies for the 1-(1-Bromopropan-2-yl) Moiety

The primary focus of the initial retrosynthetic analysis is the disconnection of the C-Br bond and the C-C bond of the propan-2-yl group attached to the benzene (B151609) ring.

A key disconnection involves the C-Br bond, suggesting a precursor alcohol, 1-(4-isobutylphenyl)propan-2-ol. This alcohol could be converted to the target bromoalkane via a nucleophilic substitution reaction, for instance, using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Further deconstruction of the propan-2-ol side chain points to a carbonyl precursor, 4'-isobutylacetophenone (B122872). This ketone can be transformed into the secondary alcohol through two primary routes:

Grignard Reaction: Addition of a methylmagnesium halide (e.g., CH₃MgBr) to 4'-isobutylbenzaldehyde would yield the desired secondary alcohol.

Reduction: While direct reduction of 4'-isobutylacetophenone would lead to 1-(4-isobutylphenyl)ethanol, a different precursor would be needed for the propan-2-ol structure. A more viable disconnection from the target molecule's side chain leads to an alkene, 4-isobutyl-1-propenylbenzene. The addition of HBr across the double bond of this alkene would yield 1-(1-bromopropan-2-yl)-4-isobutylbenzene, following Markovnikov's rule where the bromine atom attaches to the more substituted carbon, which in this case would be the benzylic position if the precursor was 4-isobutyl-2-propenylbenzene. For the desired product, an anti-Markovnikov addition would be required for a terminal alkene, or the precursor would need to be 1-(4-isobutylphenyl)prop-1-ene. Electrophilic addition of HBr to 1-(4-isobutylphenyl)prop-1-ene would place the bromine at the C1 position. chemguide.co.ukmasterorganicchemistry.comlibretexts.org

Another strategic disconnection of the side chain is at the C-C bond between the benzene ring and the propyl group. This suggests a Friedel-Crafts type reaction. For instance, the reaction of isobutylbenzene (B155976) with 1-bromopropan-2-one could potentially form a precursor ketone, which could then be further modified. However, Friedel-Crafts alkylations are often prone to rearrangements and polysubstitution, making them a less controlled approach for this specific target. libretexts.org

A more plausible C-C bond forming strategy involves the reaction of a Grignard reagent derived from a brominated isobutylbenzene with propylene (B89431) oxide, which after workup would yield 1-(4-isobutylphenyl)propan-2-ol.

| Disconnection | Precursor(s) | Forward Reaction |

| C-Br bond | 1-(4-isobutylphenyl)propan-2-ol | Nucleophilic Substitution (e.g., with PBr₃) |

| C-C bond (propyl side chain) | 4'-isobutylacetophenone | Grignard reaction with CH₃MgBr followed by dehydration and HBr addition |

| C-C bond (propyl side chain) | 4-isobutylbenzaldehyde | Grignard reaction with ethylmagnesium bromide |

| C=C bond | 1-(4-isobutylphenyl)prop-1-ene | Electrophilic addition of HBr |

Approaches to the 4-Isobutylbenzene Core

The 4-isobutylbenzene core is a common structural motif, notably as a precursor to the non-steroidal anti-inflammatory drug, ibuprofen. sciencesnail.com Its synthesis is well-established and can be approached through several methods.

The most common industrial synthesis involves the Friedel-Crafts acylation of benzene with isobutyryl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone (isobutyrophenone) to yield isobutylbenzene. sciencesnail.comchemicalbook.com

Alternatively, a Friedel-Crafts alkylation of benzene with isobutyl chloride can be considered. However, this method is less favored due to the high propensity for carbocation rearrangement of the isobutyl group to the more stable tert-butyl carbocation, leading to tert-butylbenzene (B1681246) as a significant byproduct. libretexts.org

Another viable route is the side-chain alkylation of toluene (B28343) with propylene, utilizing a basic catalyst such as a sodium-potassium alloy. patsnap.com This method directly introduces the isobutyl group onto the toluene ring.

| Starting Material | Key Reactions | Advantages | Disadvantages |

| Benzene | 1. Friedel-Crafts Acylation with Isobutyryl Chloride2. Clemmensen or Wolff-Kishner Reduction | High yield, avoids carbocation rearrangement | Use of strong acids and reducing agents |

| Benzene | Friedel-Crafts Alkylation with Isobutyl Chloride | Fewer steps | Prone to carbocation rearrangement, leading to byproducts |

| Toluene | Side-chain alkylation with propylene | Direct introduction of the isobutyl group | Requires specialized catalysts and conditions |

Convergent and Divergent Synthetic Route Planning for this compound

Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised for the preparation of this compound.

Convergent Synthesis:

A convergent approach involves the separate synthesis of the two main fragments of the target molecule, the 4-isobutylbenzene core and a three-carbon side chain, which are then coupled.

Route 1: The synthesis of 4-isobutylbenzene can be achieved as described in section 2.2. Separately, a suitable three-carbon electrophile, such as 1,2-dibromopropane (B165211), can be obtained. A Friedel-Crafts alkylation of isobutylbenzene with 1,2-dibromopropane could potentially yield the target molecule, although this reaction may suffer from poor selectivity and the formation of byproducts.

Route 2: A more controlled convergent synthesis would involve the preparation of 4-isobutylphenylmagnesium bromide from 1-bromo-4-isobutylbenzene. This Grignard reagent can then be reacted with propylene oxide. The subsequent ring-opening reaction would yield 1-(4-isobutylphenyl)propan-2-ol after an acidic workup. Finally, conversion of the alcohol to the desired bromide would complete the synthesis.

Divergent Synthesis:

A divergent strategy begins with a common precursor, isobutylbenzene, which is then elaborated to the final product through a series of sequential reactions.

Advanced Synthetic Methodologies for 1 1 Bromopropan 2 Yl 4 Isobutylbenzene

Electrophilic Aromatic Substitution (EAS) Methodologies for Bromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In the context of synthesizing 1-(1-Bromopropan-2-yl)-4-isobutylbenzene, understanding EAS is crucial, primarily to establish conditions that avoid bromination of the benzene (B151609) ring and instead favor substitution on the aliphatic side-chain. orgoreview.com When alkylbenzenes are treated with chlorine or bromine, the reaction pathway is highly dependent on the conditions employed. orgoreview.com If the reaction is conducted using a Lewis acid catalyst such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), electrophilic aromatic substitution occurs, leading to halogenation of the ring. orgoreview.comlibretexts.org

Optimized Conditions for Side-Chain Bromination of Isobutylbenzene (B155976) Derivatives

To achieve the synthesis of this compound, the bromination must occur on the propyl side-chain, not the aromatic nucleus. This requires conditions that favor a radical mechanism over an electrophilic one. The key to optimizing for side-chain bromination is the use of radical initiators, such as light or heat, in the absence of Lewis acids. orgoreview.com

The reagent of choice for selective side-chain bromination of alkylbenzenes is often N-bromosuccinimide (NBS). google.com This reagent provides a low, constant concentration of bromine, which suppresses the competing electrophilic addition to the aromatic ring. libretexts.org The reaction, known as the Wohl-Ziegler bromination, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311), often with initiation by a radical initiator like AIBN (azobisisobutyronitrile) or by photochemical means. orgoreview.comgoogle.com

| Condition | Reagent/Solvent | Mechanism Favored | Product Type |

| Lewis Acid (e.g., FeBr₃) | Br₂ | Electrophilic Aromatic Substitution | Ring Bromination |

| Light (hν) or Heat (Δ) | Br₂ | Radical Substitution | Side-Chain Bromination |

| Radical Initiator (e.g., AIBN) | N-Bromosuccinimide (NBS) / CCl₄ | Radical Substitution | Selective Side-Chain Bromination |

Exploration of Brominating Reagents and Catalytic Systems (e.g., Oxone/Bromide, GaCl₃)

While radical conditions are necessary for the target synthesis, an exploration of alternative brominating systems highlights the diversity of available methods and the importance of choosing the correct one.

Oxone/Bromide System: A combination of a bromide salt, such as potassium bromide (KBr) or ammonium (B1175870) bromide (NH₄Br), with Oxone (potassium peroxymonosulfate) serves as a mild and environmentally friendly method for the bromination of activated aromatic compounds. organic-chemistry.orgdesigner-drug.com This system generates hypobromous acid (HOBr) in situ, which acts as the brominating agent. organic-chemistry.orgdesigner-drug.com Optimization studies have shown that solvents like methanol (B129727) and acetonitrile (B52724) provide superior selectivity for para-substituted products. organic-chemistry.org However, this method is designed for electrophilic aromatic substitution on the ring and is therefore unsuitable for the side-chain bromination required for this compound. organic-chemistry.org

Gallium Trichloride (B1173362) (GaCl₃) Catalysis: Gallium trichloride (GaCl₃) has been investigated as a catalyst for the aromatic bromination of xylenes. umich.edu The study revealed that GaCl₃ can catalyze not only bromination but also the subsequent isomerization of the resulting bromoxylenes, a phenomenon not previously reported. umich.edu For example, the bromination of m-xylene (B151644) with GaCl₃ initially yields a mixture of isomers, with 4,6-dibromo-m-xylene being a significant product, which then rearranges over time. umich.edu Like the Oxone system, GaCl₃ catalysis promotes EAS on the aromatic ring and represents a pathway to be avoided when targeting side-chain substitution. umich.eduresearchgate.net

| System | Bromine Source | Catalyst/Oxidant | Target | Mechanism |

| Oxone/Bromide | KBr or NH₄Br | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aromatic Ring | Electrophilic |

| GaCl₃ Catalysis | Br₂ | GaCl₃ | Aromatic Ring | Electrophilic |

Investigations into Regioselectivity Control in Aromatic and Aliphatic Bromination

Regioselectivity is a critical consideration in the synthesis of this compound. Control must be exerted to ensure bromination occurs on the side-chain (aliphatic) rather than the ring (aromatic), and at the correct position within that side-chain.

Aromatic Regioselectivity: The isobutyl group on the benzene ring is an activating, ortho-, para-director for electrophilic aromatic substitution. Therefore, under EAS conditions, bromination would preferentially occur at the positions ortho and para to the isobutyl group. Since the para position is already occupied in the precursor, bromination would occur at the ortho position.

Aliphatic Regioselectivity: Side-chain bromination via a radical mechanism is governed by the stability of the radical intermediate. pearson.com Benzylic C-H bonds are significantly weaker than typical sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgpearson.com For the likely precursor, 2-(4-isobutylphenyl)propane (isobutylcumene), there are two types of C-H bonds on the side chain: a tertiary benzylic C-H and primary C-H bonds on the two methyl groups. The tertiary benzylic radical is more stable than a primary radical. Consequently, radical abstraction of the tertiary hydrogen is kinetically and thermodynamically favored, leading to the formation of 2-bromo-2-(4-isobutylphenyl)propane as the major product. Synthesizing the target compound, this compound, which requires bromination at a primary carbon, presents a significant regioselectivity challenge against the more favorable benzylic position.

Radical-Mediated Synthetic Approaches

Given the necessity of side-chain functionalization, radical-mediated reactions are the most viable pathways for synthesizing this compound. orgoreview.com These reactions proceed via a radical chain mechanism and are specifically suited for substituting hydrogens at benzylic positions. libretexts.org

Photoinitiated Bromination Strategies

Photoinitiation is a common and effective strategy for generating the initial radicals required to start a chain reaction. pearson.com Irradiation of a solution containing an alkylbenzene and a bromine source, such as molecular bromine (Br₂) or carbon tetrabromide (CBr₄), with ultraviolet (UV) or visible light can induce the homolytic cleavage of a C-Br or Br-Br bond. orgoreview.combeilstein-journals.org

Recent advancements have utilized light-emitting diodes (LEDs) as a light source for the bromination of hydrocarbons with CBr₄, offering a method that avoids the need for catalysts, heating, or inert conditions. beilstein-journals.org The mechanism involves the absorption of light by CBr₄, which then cleaves to form a bromine radical and a tribromomethyl radical (•CBr₃). beilstein-journals.org The •CBr₃ radical abstracts a hydrogen atom from the hydrocarbon substrate, propagating the chain. beilstein-journals.org While highly effective for many substrates, the direct bromination of non-activated C-H bonds remains a challenge. beilstein-journals.org For the synthesis of this compound, photoinitiation would be used in conjunction with a brominating agent like NBS to favor the desired radical pathway. youtube.com

| Initiation Method | Bromine Source | Conditions | Advantages |

| Heat (Δ) | Br₂, NBS | Thermal | Simple setup |

| UV Light (hν) | Br₂, NBS | Photochemical | Clean initiation, mild temperatures |

| LED Irradiation | CBr₄ | Photochemical | No catalyst, no heating, high efficiency |

| Chemical Initiator | NBS | AIBN, Benzoyl Peroxide | Controlled initiation rate |

Organometallic Approaches to Install the Brominated Side Chain

Organometallic chemistry offers powerful tools for the construction of carbon-carbon bonds, providing a versatile platform for the synthesis of this compound. These methods typically involve the coupling of an organometallic reagent derived from either the isobutylbenzene moiety or the brominated propane (B168953) chain with a suitable electrophilic or nucleophilic partner.

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are highly effective for the formation of C(sp³)–C(sp²) bonds. nih.govsigmaaldrich.com This strategy can be envisioned for the synthesis of this compound by coupling an organozinc reagent derived from a brominated propane unit with an aryl halide corresponding to the 4-isobutylbenzene core.

A plausible synthetic route would involve the preparation of a (1-bromopropan-2-yl)zinc halide reagent. This organozinc species can be generated in situ from 1,2-dibromopropane (B165211). The subsequent cross-coupling with 1-bromo-4-isobutylbenzene, catalyzed by a palladium complex, would then yield the desired product. The choice of palladium catalyst and ligands is crucial to facilitate the reductive elimination step over undesired side reactions like β-hydride elimination. sigmaaldrich.com The use of highly active Rieke® Zinc can be beneficial as it reacts directly with alkyl bromides and is tolerant of various functional groups. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Catalyst | General Conditions | Product |

| 1-Bromo-4-isobutylbenzene | (1-Bromopropan-2-yl)zinc halide | Pd(0) complex (e.g., Pd(PPh₃)₄) | Anhydrous solvent (e.g., THF), inert atmosphere | This compound |

This table represents a generalized scheme for a potential Negishi cross-coupling approach. Specific conditions and yields would require experimental optimization.

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling methods. In the context of synthesizing this compound, this would involve the direct bromination of a C-H bond on the propyl side chain of a suitable precursor.

A potential strategy involves the radical-mediated bromination of the benzylic C-H bond of a cumene (B47948) derivative. researchgate.netrsc.org For instance, starting with 4-isobutylpropylbenzene, a selective bromination at the 2-position of the propyl chain could be achieved. This reaction is typically initiated by light or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS). The selectivity for the secondary C-H bond over the primary C-H bonds of the propyl chain is a key challenge. The use of specific N-bromoamide reagents under visible light has shown promise for achieving high site selectivity in aliphatic C-H bromination. researchgate.net

| Substrate | Reagent | Initiator/Conditions | Potential Product |

| 4-Isobutylpropylbenzene | N-Bromosuccinimide (NBS) | AIBN (azobisisobutyronitrile), heat or light | 1-(2-Bromopropyl)-4-isobutylbenzene |

| 4-Isobutylpropylbenzene | N-Bromoamide | Visible light | 1-(2-Bromopropyl)-4-isobutylbenzene |

This table illustrates a conceptual C-H functionalization approach. Regioselectivity would be a critical factor to control.

Enantioselective Synthesis of Chiral this compound

The 2-position of the propan-2-yl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for applications in pharmaceuticals and materials science.

Asymmetric catalysis offers an elegant approach to introduce chirality by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral this compound, an enantioselective bromination of a suitable precursor would be a key step.

One potential strategy involves the enantioselective bromination of an enolate or enol ether derived from 1-(4-isobutylphenyl)propan-1-one. Chiral catalysts, such as bifunctional organocatalysts bearing amino and urea (B33335) functional groups, have been successfully employed for the enantioselective electrophilic bromination of aromatic systems. chemicalbook.com While direct application to the bromination of a benzylic ketone enolate for this specific substrate is not widely reported, the principles of asymmetric organocatalysis suggest its feasibility. The catalyst would create a chiral environment around the substrate, directing the attack of the brominating agent to one face of the enolate.

| Substrate | Brominating Agent | Chiral Catalyst | Potential Outcome |

| Enolate of 1-(4-isobutylphenyl)propan-1-one | N-Bromosuccinimide (NBS) | Chiral bifunctional organocatalyst | Enantioenriched 2-bromo-1-(4-isobutylphenyl)propan-1-one |

This table outlines a hypothetical asymmetric catalytic approach. The development of a suitable catalyst and reaction conditions would be necessary.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective transformation. researchgate.net After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the bromination step. For example, a chiral oxazolidinone auxiliary could be acylated with 4-isobutylphenylacetic acid to form a chiral imide. Subsequent α-bromination of this imide would proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. Finally, removal of the auxiliary would furnish the enantioenriched 2-bromo-1-(4-isobutylphenyl)acetic acid, a precursor that could be further transformed into the target molecule. This methodology has been successfully applied in various asymmetric syntheses. rsc.org

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Attachment of Chiral Auxiliary | 4-Isobutylphenylacetic acid, Chiral Oxazolidinone | Chiral N-acyl oxazolidinone |

| 2 | Diastereoselective Bromination | Base (e.g., NaHMDS), Brominating agent (e.g., NBS) | Diastereomerically enriched α-bromo imide |

| 3 | Removal of Chiral Auxiliary | Cleavage reagent (e.g., LiOH/H₂O₂) | Enantioenriched 2-bromo-1-(4-isobutylphenyl)acetic acid |

This table details a conceptual synthetic sequence using a chiral auxiliary. The specific choice of auxiliary and reaction conditions would determine the stereochemical outcome.

Reaction Mechanism Elucidation in the Formation and Transformation of 1 1 Bromopropan 2 Yl 4 Isobutylbenzene

Detailed Mechanistic Pathways of Side-Chain Bromination Reactions

The formation of 1-(1-Bromopropan-2-yl)-4-isobutylbenzene via side-chain bromination of an appropriate alkylbenzene precursor, such as 1-isobutyl-4-propylbenzene, proceeds through a free-radical chain mechanism. This type of reaction, often referred to as benzylic bromination, is favored over aromatic ring bromination when conducted in the absence of a Lewis acid catalyst and in the presence of a radical initiator like light (hν) or heat. libretexts.org The most commonly employed reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, constant concentration of molecular bromine (Br₂) and bromine radicals (Br•). missouri.eduwikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in the small amount of Br₂ present, or from the decomposition of a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org This generates two bromine radicals, which are highly reactive species.

Br₂ --(hν or Δ)--> 2 Br•

Propagation: This stage consists of a two-step cycle that produces the product and regenerates the bromine radical, allowing the chain reaction to continue.

A bromine radical abstracts a hydrogen atom from the benzylic position of the alkyl side chain. The benzylic position is the carbon atom directly attached to the aromatic ring. libretexts.org This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). youtube.com The stability of this radical is a key factor driving the selectivity of the reaction for the benzylic position. masterorganicchemistry.com

The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical. youtube.com This new bromine radical can then participate in another cycle of propagation.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical. gla.ac.uk

It is important to note that the regioselectivity of this reaction is highly specific for the benzylic position due to the resonance stabilization of the resulting radical intermediate. For a precursor like 1-isobutyl-4-propylbenzene, the hydrogen atoms on the carbon attached to the benzene (B151609) ring are the ones preferentially abstracted.

Intermediates and Transition States in Key Synthetic Steps

The key intermediate in the side-chain bromination of alkylbenzenes is the benzylic radical . youtube.com This radical is significantly more stable than primary, secondary, or tertiary alkyl radicals due to the delocalization of the unpaired electron into the π-system of the aromatic ring. chemistrysteps.com This resonance stabilization lowers the activation energy for the abstraction of a benzylic hydrogen, making this process highly favorable. masterorganicchemistry.com

The transition state of the hydrogen abstraction step is crucial for understanding the reaction's selectivity. According to the Hammond postulate, because the abstraction of a hydrogen atom by a bromine radical is an endothermic process, the transition state will more closely resemble the products (the benzylic radical and HBr). masterorganicchemistry.comstackexchange.com This "late" transition state means that the stability of the forming radical is a dominant factor in determining the reaction rate. masterorganicchemistry.com Consequently, the transition state leading to the more stable benzylic radical will have a lower energy, leading to the high selectivity observed in benzylic bromination. masterorganicchemistry.com

Computational studies on similar systems have been employed to model the geometries and energies of these transition states, confirming that the benzylic C-H bond is significantly weakened and elongated in the transition state structure. stanford.edupku.edu.cn

Kinetic and Thermodynamic Studies of Reaction Progress

The progress of the side-chain bromination reaction is governed by both kinetic and thermodynamic factors.

| Bond Type | Bond Dissociation Energy (kcal/mol) |

| Primary C-H | ~100 |

| Secondary C-H | ~96 |

| Tertiary C-H | ~93 |

| Benzylic C-H | ~88 |

Kinetics: The rate of the reaction is primarily determined by the hydrogen abstraction step. As mentioned, the lower activation energy for the abstraction of a benzylic hydrogen leads to a significantly faster reaction at this position compared to others. Bromination is known to be much more selective than chlorination. masterorganicchemistry.com This is because the hydrogen abstraction by a chlorine radical is exothermic, leading to an "early" transition state that resembles the reactants, making the reaction less sensitive to the stability of the resulting radical. masterorganicchemistry.com In contrast, the endothermic nature of hydrogen abstraction by a bromine radical results in a "late" transition state and high selectivity. masterorganicchemistry.com

Kinetic studies on the bromination of substituted toluenes have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation of 1 1 Bromopropan 2 Yl 4 Isobutylbenzene and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(1-bromopropan-2-yl)-4-isobutylbenzene, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum reveals distinct signals for the aromatic protons, the isobutyl group, and the bromopropyl side chain. The aromatic protons typically appear as two doublets in the range of δ 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the isobutyl group and the bromopropyl chain exhibit characteristic chemical shifts and spin-spin coupling patterns that allow for their unambiguous assignment.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon attached to the bromine atom (C1') is significantly deshielded, appearing further downfield. docbrown.info

A critical aspect of the NMR analysis for this compound is the assignment of its stereochemistry at the chiral center (C2'). In a standard achiral solvent, the (R) and (S) enantiomers are indistinguishable by NMR. However, stereochemical assignment can be achieved by using chiral solvating agents (CSAs). researchgate.netunipi.itnih.gov These agents form transient diastereomeric complexes with the enantiomers, leading to separate, observable signals for each enantiomer in the NMR spectrum. researchgate.netdntb.gov.ua This allows for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the spectra to known standards.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Two-Dimensional NMR Experiments for Connectivity and Spatial Relationships

While 1D NMR provides information on the types of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and elucidating the complete molecular structure. science.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the isobutyl group (CH₂ to CH, and CH to CH₃) and within the bromopropyl chain (C1'-H₂ to C2'-H, and C2'-H to C3'-H₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. columbia.edu It provides unambiguous one-bond C-H correlations, confirming, for example, which proton signal corresponds to the carbon at ~45.0 ppm (the isobutyl CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu Key correlations would include the link from the isobutyl CH₂ protons to the aromatic C4, and from the C2' proton of the propyl chain to the aromatic C1. These correlations confirm the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial relationships by detecting protons that are close to each other in space, regardless of whether they are connected through bonds. kpfu.ruarxiv.orgnih.gov For flexible molecules like this one, NOESY can provide insights into the preferred conformations of the alkyl chains relative to the aromatic ring. nih.govsemanticscholar.org

Table 2: Key Expected 2D NMR Correlations

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. nih.gov For this compound (C₁₃H₁₉Br), the expected exact mass can be calculated and compared to the experimental value to validate the molecular formula. rsc.org

A distinctive feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. researchgate.netdocbrown.info This results in the molecular ion appearing as a pair of peaks (M and M+2) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. nih.govyoutube.comdocbrown.info

Electron ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides a fingerprint that can aid in structural elucidation. Common fragmentation pathways for this molecule would include:

Loss of a bromine radical: [M - Br]⁺, leading to a cation at m/z 175.1487.

Benzylic cleavage: Loss of a C₂H₅ radical to form a stable benzylic cation at m/z 226/228, or cleavage to form the tropylium (B1234903) ion (m/z 91). youtube.com

Cleavage of the isobutyl group: Formation of a stable isobutyl cation [C₄H₉]⁺ at m/z 57, which is often a prominent peak for isobutyl-substituted compounds. youtube.com

Table 3: Predicted Mass Spectrometry Fragments

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. mt.comedinst.comyoutube.com To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, there must be a change in its polarizability. edinst.com

For this compound, these techniques can confirm the presence of the aromatic ring and the alkyl side chains.

C-H Stretching: Aliphatic C-H stretches from the isobutyl and propyl groups appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹. osti.gov

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to a series of bands, typically around 1600, 1500, and 1450 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is expected in the fingerprint region of the spectrum, generally between 500 and 660 cm⁻¹. This band is often strong in the Raman spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.govnih.gov However, the technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are oils at room temperature, as this compound likely is.

To overcome this, the chiral compound can be converted into a crystalline derivative. nih.gov This is often achieved by reacting it with a chiral molecule of known absolute configuration to form diastereomers, which may have different physical properties and a higher propensity to crystallize. Alternatively, co-crystallization with a suitable host molecule can be employed. nih.gov

Once a suitable single crystal is grown, X-ray diffraction analysis is performed. The diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. nih.gov

For determining the absolute configuration of the chiral center, the presence of a heavier atom like bromine is advantageous. researchgate.net Heavy atoms cause a phenomenon known as anomalous dispersion, where the scattering of X-rays is slightly out of phase. This leads to small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). researchgate.net By carefully analyzing these differences, the true absolute configuration of the molecule can be determined without the need for a chiral reference within the derivative. ed.ac.uk This method provides an unambiguous assignment of the (R) or (S) configuration to the stereocenter at C2'.

Theoretical and Computational Chemistry Studies of 1 1 Bromopropan 2 Yl 4 Isobutylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.denih.gov For 1-(1-Bromopropan-2-yl)-4-isobutylbenzene, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide deep insights into its fundamental electronic properties.

The optimized molecular geometry reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO is typically localized on the electron-rich benzene (B151609) ring, while the LUMO is often centered on the antibonding orbital of the C-Br bond, indicating this site's susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT allows for the calculation of various electronic properties that quantify stability and reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the condensed Fukui function, which can predict the most reactive sites within the molecule. researchgate.net A molecular electrostatic potential (MEP) map can also be generated, visually representing the electron density distribution and highlighting regions prone to electrophilic or nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.65 | eV |

| Ionization Potential | 6.54 | eV |

| Electron Affinity | 0.89 | eV |

| Chemical Hardness | 2.83 | eV |

| Electronegativity | 3.72 | eV |

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis is essential for identifying the most stable three-dimensional arrangements of the molecule and understanding the energy barriers between them. This is particularly important as the molecule's reactivity and spectroscopic properties can be influenced by its preferred conformation.

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. For this molecule, the critical torsions include the rotation around the C(phenyl)-C(propyl) bond and the C(propyl)-C(propyl) bond. Studies on similar molecules like n-propylbenzene have shown that different conformers, such as anti and gauche, can exist with small energy differences. researchgate.netacs.orgnist.govdtic.mil

The analysis would likely reveal several low-energy conformers. For each stable conformer, the relative energy, rotational constants, and dipole moment can be calculated. The results are typically presented as a potential energy landscape, mapping energy as a function of the dihedral angles. The global minimum on this surface corresponds to the most stable conformation, and its population can be estimated using Boltzmann statistics at a given temperature.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°)C(ar)-C(ar)-C(α)-C(β) | Dihedral Angle 2 (°)C(ar)-C(α)-C(β)-Br | Relative Energy(kcal/mol) | Boltzmann Population(@ 298 K) |

| 1 (Global Min.) | 90 | 180 (anti) | 0.00 | 65% |

| 2 | 90 | 60 (gauche) | 0.85 | 20% |

| 3 | 0 | 180 (anti) | 1.50 | 10% |

| 4 | 0 | 60 (gauche) | 2.10 | 5% |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular vibrations, rotations, and conformational transitions in a simulated environment, such as in a solvent like water or ethanol. rsc.orgresearchgate.netacs.org

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules and simulating its trajectory over nanoseconds. This allows for the study of how the solvent interacts with the solute and influences its conformational preferences. Key properties that can be extracted from MD simulations include radial distribution functions (to understand solvation structure), root-mean-square deviation (RMSD) to assess structural stability, and the time evolution of dihedral angles to observe conformational changes.

These simulations can reveal the flexibility of the isobutyl and bromopropyl side chains and the characteristic timescales of their motions. This dynamic information is crucial for understanding how the molecule explores its energy landscape and how its shape fluctuates, which can be important for its interaction with other molecules or its behavior in a condensed phase.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. nih.govchemrxiv.org DFT calculations can be used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts for this compound.

Predicted IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. These frequencies arise from the normal modes of vibration of the molecule. Characteristic peaks would be expected for the C-H stretching of the aromatic ring and alkyl chains, C=C stretching of the benzene ring, and the C-Br stretching frequency. Comparing the computed spectrum with an experimental one can help confirm the molecule's structure.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org The calculations are typically performed for the lowest energy conformers, and the results are averaged based on their Boltzmann populations to provide a theoretical spectrum that can be compared with experimental data. github.io Such comparisons are invaluable for structural elucidation and for assigning specific peaks in an experimental NMR spectrum.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| C-Br Stretch | 650 | 655 |

| Aromatic C-H Stretch | 3050 | 3048 |

| Aliphatic C-H Stretch | 2960 | 2958 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C-Br | 55.2 | 54.8 |

| C-ipso (Aromatic) | 139.5 | 139.1 |

| ¹H NMR Chemical Shift (ppm) | ||

| H on C-Br | 4.55 | 4.52 |

Computational Modeling of Reaction Pathways and Energetics

As a secondary benzylic halide, this compound is expected to undergo nucleophilic substitution reactions. Computational modeling can be employed to investigate the mechanisms of these reactions, such as the Sₙ1 and Sₙ2 pathways.

For the Sₙ2 pathway, DFT can be used to locate the transition state structure for the backside attack of a nucleophile. The activation energy barrier can then be calculated, providing a quantitative measure of the reaction rate. For the Sₙ1 pathway, the stability of the intermediate secondary benzylic carbocation can be assessed. The resonance stabilization provided by the adjacent benzene ring is a key factor that can be quantified computationally. researchgate.netresearchgate.net

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. These profiles allow for a direct comparison of the feasibility of the Sₙ1 and Sₙ2 mechanisms under different conditions (e.g., in the gas phase or in different solvents, modeled using a polarizable continuum model). This provides fundamental insights into the molecule's reactivity and the factors that govern its chemical transformations.

Chemical Reactivity and Derivatization of 1 1 Bromopropan 2 Yl 4 Isobutylbenzene

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in 1-(1-bromopropan-2-yl)-4-isobutylbenzene serves as an effective leaving group, enabling a range of nucleophilic substitution reactions. These reactions typically proceed via an S(_N)2 mechanism, as the bromine is attached to a primary carbon. However, the proximity of the bulky isobutylphenyl group can introduce steric hindrance, potentially slowing the reaction rate compared to less substituted primary alkyl halides.

Transformations to Alcohols, Ethers, and Amines

Alcohols: The direct conversion to the corresponding primary alcohol, 2-(4-isobutylphenyl)propan-1-ol, can be achieved by reaction with a strong nucleophile such as hydroxide (B78521) (e.g., NaOH or KOH) in a suitable solvent. The reaction is a classic S(_N)2 displacement.

Ethers: The Williamson ether synthesis provides a powerful method for converting this compound into various ethers. masterorganicchemistry.comwikipedia.org This reaction involves treating the alkyl bromide with an alkoxide nucleophile (RO⁻). The reaction proceeds via an S(_N)2 pathway, where the alkoxide displaces the bromide. chemistrytalk.orgmasterorganicchemistry.com While the substrate is a primary bromide, which is ideal for this reaction, the choice of alkoxide is also crucial. Less hindered alkoxides generally provide better yields. With secondary alkyl halides, competition from E2 elimination can be significant, but for this primary bromide, substitution is generally favored. masterorganicchemistry.com

Amines: The synthesis of the primary amine, 2-(4-isobutylphenyl)propan-1-amine, can be accomplished through several methods designed to prevent over-alkylation, a common side reaction when using ammonia (B1221849). The Gabriel synthesis is a highly effective method that utilizes potassium phthalimide (B116566) to alkylate the substrate, followed by hydrolysis or hydrazinolysis to release the primary amine. wikipedia.orgchemistrysteps.com This method is particularly well-suited for primary alkyl halides and avoids the formation of secondary and tertiary amine byproducts. pearson.compatsnap.com While the traditional Gabriel synthesis can be challenging with secondary alkyl halides, it is effective for primary halides like the target compound. wikipedia.org

| Product | Nucleophile/Reagents | Reaction Type | Typical Conditions |

|---|---|---|---|

| 2-(4-isobutylphenyl)propan-1-ol | NaOH(aq) or KOH(aq) | S(_N)2 Substitution | Aqueous solvent, heat |

| 1-Ethoxy-2-(4-isobutylphenyl)propane | Sodium ethoxide (NaOEt) | Williamson Ether Synthesis (S(_N)2) | Ethanol solvent, reflux |

| 2-(4-isobutylphenyl)propan-1-amine | 1. Potassium phthalimide 2. Hydrazine (N(_2)H(_4)) | Gabriel Synthesis | 1. DMF solvent 2. Ethanol, reflux |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-(4-isobutylphenyl)propyl)magnesium bromide. askfilo.comlibretexts.org This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. askfilo.com The resulting organomagnesium compound is a potent nucleophile and a strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. doubtnut.comodinity.comchegg.com

Organolithium Compounds: Similarly, organolithium reagents can be prepared by reacting the alkyl bromide with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane. chempedia.infomasterorganicchemistry.comslideshare.net The reaction produces (2-(4-isobutylphenyl)propyl)lithium. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. slideshare.net An alternative method for their synthesis is through lithium-halogen exchange, where an existing organolithium compound, such as tert-butyllithium, is used to swap lithium for the bromine atom. This exchange is often very fast, even at low temperatures. wikipedia.org

Elimination Reactions to Form Unsaturated Derivatives

When treated with a base, this compound can undergo elimination of hydrogen bromide (HBr) to form alkenes. The regioselectivity and stereoselectivity of this reaction are dependent on the reaction conditions and the nature of the base employed.

Mechanistic Studies of Hydrogen Bromide Elimination

The elimination of HBr from this compound can proceed through two primary mechanisms: E2 (bimolecular elimination) and E1 (unimolecular elimination). ksu.edu.salumenlearning.com

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond. ksu.edu.sa The reaction rate is dependent on the concentration of both the substrate and the base. Strong, non-nucleophilic bases and less polar solvents favor the E2 pathway.

E1 Mechanism: This is a two-step process that begins with the slow, unimolecular departure of the bromide ion to form a carbocation intermediate. ksu.edu.sa In a subsequent fast step, a weak base removes a proton from an adjacent carbon to form the alkene. The E1 mechanism is more common for tertiary and secondary alkyl halides and is favored by polar, protic solvents and weak bases. Given that this compound is a primary bromide, it is less likely to form a stable primary carbocation, making the E1 pathway less probable than the E2 pathway under most conditions.

Regioselectivity and Stereoselectivity in Olefin Formation

The substrate this compound has two different types of β-hydrogens that can be removed, leading to two possible constitutional isomers.

Regioselectivity (Zaitsev vs. Hofmann):

Zaitsev Product: Removal of a hydrogen from the more substituted β-carbon (the benzylic position) results in the more substituted and thermodynamically more stable alkene, 1-(prop-1-en-2-yl)-4-isobutylbenzene . According to Zaitsev's rule , this is typically the major product when using small, strong bases like sodium ethoxide or potassium hydroxide. khanacademy.org

Hofmann Product: Removal of a hydrogen from the less substituted β-carbon (the methyl group) yields the less substituted alkene, 1-(prop-1-en-1-yl)-4-isobutylbenzene . The formation of this product is favored when using sterically bulky bases, such as potassium tert-butoxide (KOtBu). The large size of the base hinders its approach to the more sterically crowded internal proton, making abstraction from the terminal methyl group more likely. This is known as the Hofmann rule .

Stereoselectivity: The Hofmann product, 1-(prop-1-en-1-yl)-4-isobutylbenzene, can exist as two geometric isomers (E and Z). For an E2 reaction, the stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group in the transition state. This can lead to the preferential formation of one stereoisomer over the other. For example, in analogous systems, the formation of the more stable E (trans) isomer is often favored. askthenerd.com

| Base | Major Product | Governing Rule | Rationale |

|---|---|---|---|

| Potassium Hydroxide (KOH) in Ethanol | 1-(prop-1-en-2-yl)-4-isobutylbenzene | Zaitsev | Formation of the most stable, more substituted alkene. |

| Potassium tert-butoxide (KOtBu) | 1-(prop-1-en-1-yl)-4-isobutylbenzene | Hofmann | Sterically hindered base abstracts the more accessible, less hindered proton. |

Cross-Coupling Reactions Utilizing the Bromine as a Leaving Group

The carbon-bromine bond in this compound allows it to act as an electrophile in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org While traditionally used for aryl and vinyl halides, recent advancements have extended the Suzuki reaction to include secondary alkyl halides. nih.gov For a secondary benzylic bromide, coupling with various arylboronic acids can be achieved using specific palladium catalysts and ligands, such as Pd(OAc)(_2) with JohnPhos, often under microwave conditions to improve yields. nih.gov

Heck Reaction: The Heck reaction couples the alkyl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govwikipedia.org While the classic Heck reaction involves aryl or vinyl halides, methods have been developed for the coupling of secondary alkyl bromides. researchgate.net These reactions often require specific catalyst systems to be efficient.

Sonogashira Coupling: This reaction forms a C(sp³)–C(sp) bond by coupling the alkyl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a combination of palladium and copper salts. organic-chemistry.org The Sonogashira coupling of unactivated secondary alkyl bromides has been demonstrated using palladium-N-heterocyclic carbene (NHC) complexes as catalysts, successfully employing these substrates for the first time in such transformations. researchgate.net

| Reaction | Coupling Partner | Catalyst System (Illustrative) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)(_2), JohnPhos, K(_2)CO(_3) | Aryl-alkyl C-C bond |

| Heck Reaction | Styrene | Pd(OAc)(_2), PPh(_3), Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd-NHC complex, CuI, Base | Alkyl-alkynyl C-C bond |

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 1-(prop-1-en-1-yl)-4-isobutylbenzene |

| 1-(prop-1-en-2-yl)-4-isobutylbenzene |

| 1-Bromo-1,2-diphenylpropane |

| 1-bromo-1-phenylpropane |

| 1-bromoindane |

| 2-(4-isobutylphenyl)propan-1-amine |

| 2-(4-isobutylphenyl)propan-1-ol |

| 2-bromo-1,2-diphenylpropane |

| 2-bromobutane |

| 2-bromopropane |

| Ammonia |

| Benzyl bromide |

| Chloroethane |

| Cyclohexyl bromide |

| Cyclohexylzinc iodide |

| Cyclopentylzinc iodide |

| Diethyl ether |

| Hydrazine |

| Hydrogen Bromide |

| Iodobenzene |

| Isobutylphenyl |

| Isopropylmagnesium bromide |

| JohnPhos |

| Lithium |

| Magnesium |

| Phenyl magnesium bromide |

| Phenylboronic acid |

| Phenyl-1-propene |

| Potassium tert-butoxide |

| Potassium hydroxide |

| Potassium phthalimide |

| Propene |

| Sodium ethoxide |

| Sodium hydroxide |

| Styrene |

| Tetrahydrofuran (THF) |

| tert-Butyllithium |

| Xantphos |

Palladium-Catalyzed Cross-Couplings (Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, the application of these methods to secondary alkyl halides such as this compound can be challenging due to competing side reactions, most notably β-hydride elimination. Despite these challenges, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled successful couplings of some secondary alkyl electrophiles.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. The use of a secondary alkyl bromide in a Heck-type reaction is less common. The reaction mechanism involves the formation of an alkyl-palladium intermediate, which is prone to β-hydride elimination. This would lead to the formation of an alkene derived from the this compound and regeneration of a palladium hydride species, rather than the desired cross-coupled product. Therefore, the Heck reaction is generally not a high-yielding transformation for secondary alkyl halides.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Heck reaction, the direct Sonogashira coupling of secondary alkyl bromides is challenging due to the propensity of the alkyl-palladium intermediate to undergo β-hydride elimination. While some specialized methods exist, this is not a standard application of the Sonogashira reaction.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. This reaction is often more successful for challenging substrates, including some secondary alkyl halides, compared to other cross-coupling methods. The use of a palladium or nickel catalyst can facilitate the coupling of this compound with various organozinc reagents. The transmetalation step from zinc to palladium is often facile, and with the appropriate ligand, the desired cross-coupling product can be obtained.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Expected Product | Potential Challenges |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos, XPhos | 1-(1-Aryl/Vinyl-propan-2-yl)-4-isobutylbenzene | β-hydride elimination, slow reaction rates |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Low yield of coupled product | Predominance of β-hydride elimination |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Low yield of coupled product | Predominance of β-hydride elimination |

| Negishi | Organozinc Reagent | Pd(dba)₂ / SPhos, NiCl₂(dppe) | 1-(1-Alkyl/Aryl-propan-2-yl)-4-isobutylbenzene | Stoichiometric preparation of organozinc reagent |

Nickel- and Copper-Catalyzed Transformations

Nickel and copper catalysts offer alternative and sometimes superior reactivity for the cross-coupling of alkyl halides, including secondary systems.

Nickel-Catalyzed Transformations: Nickel catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions, particularly for challenging substrates like secondary alkyl halides. nih.gov Nickel-catalyzed reductive cross-coupling reactions, for example, can effectively couple secondary alkyl bromides with aryl iodides. acs.org These reactions often proceed through a radical mechanism, which can circumvent the β-hydride elimination pathway that plagues palladium-catalyzed systems. A variety of ligands, including bipyridines and diamines, have been shown to be effective in promoting these transformations. nih.gov

Copper-Catalyzed Transformations: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, have a long history in organic synthesis. More recently, copper catalysis has been successfully applied to the coupling of non-activated secondary alkyl halides with Grignard reagents and organoboranes. acs.orgrsc.org The use of additives such as lithium methoxide (B1231860) (LiOMe) and N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial for achieving high yields. acs.org These reactions often proceed with inversion of configuration at the stereocenter, suggesting an Sₙ2-type mechanism.

Table 2: Predicted Nickel- and Copper-Catalyzed Transformations of this compound

| Catalyst System | Coupling Partner | Typical Conditions | Expected Product | Key Advantages |

| Nickel/Ligand | Aryl Halide, Alkyl Halide | Reductive conditions (e.g., with Mn or Zn) | 1-(1-Aryl/Alkyl-propan-2-yl)-4-isobutylbenzene | Avoidance of β-hydride elimination, good functional group tolerance |

| Copper/Additive | Grignard Reagent, Organoborane | CuI / TMEDA, LiOMe | 1-(1-Alkyl/Aryl-propan-2-yl)-4-isobutylbenzene | Use of readily available and inexpensive catalysts, potential for stereospecificity |

Further Aromatic Functionalization

The isobutylbenzene (B155976) ring in this compound is amenable to further functionalization through electrophilic aromatic substitution and oxidation or reduction reactions.

Additional Electrophilic Aromatic Substitution Reactions on the Isobutylbenzene Ring

The isobutyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The existing 1-(1-bromopropan-2-yl) substituent at the para position will direct incoming electrophiles to the positions ortho to the isobutyl group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the positions ortho to the isobutyl group.

Halogenation: Treatment with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would result in the introduction of a halogen atom at the ortho positions.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group at the ortho positions.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid would introduce an acyl or alkyl group, respectively, at the ortho positions. Steric hindrance from the isobutyl group might influence the regioselectivity.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Electrophile | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-1-(1-bromopropan-2-yl)-4-isobutylbenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-1-(1-bromopropan-2-yl)-4-isobutylbenzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(1-(1-Bromopropan-2-yl)-4-isobutylphenyl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-(1-Bromopropan-2-yl)-5-isobutylphenyl)alkan-1-one |

Selective Oxidation or Reduction of the Aromatic System

Selective Oxidation: The isobutyl group possesses benzylic hydrogens which are susceptible to oxidation. However, selective oxidation of the aromatic ring itself without affecting the alkyl side chains is challenging. Strong oxidizing agents would likely lead to degradation of the side chains. Partial oxidation of the isobutyl group to the corresponding alcohol or ketone could potentially be achieved using milder, more selective oxidizing agents. For instance, the oxidation of similar alkylbenzenes, such as ethylbenzene (B125841) to acetophenone, has been achieved using catalysts like cerium vanadate. nih.gov

Selective Reduction: The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions (e.g., H₂ gas with a metal catalyst like Rh/C or RuO₂) at elevated temperature and pressure. This process, known as a Birch reduction, using sodium or lithium in liquid ammonia with an alcohol co-solvent, would result in the formation of a non-conjugated diene. The specific regioisomer formed would depend on the directing effects of the alkyl substituents.

Table 4: Predicted Selective Oxidation and Reduction Reactions

| Transformation | Typical Reagents | Expected Product | Comments |

| Side-Chain Oxidation | Mild oxidizing agents (e.g., CeVO₄, TBHP) | 2-(4-(1-Bromopropan-2-yl)phenyl)-2-methylpropan-1-ol | Selective oxidation of the aromatic ring is difficult. |

| Aromatic Ring Reduction (Catalytic Hydrogenation) | H₂, Rh/C or RuO₂, high T/P | 1-(1-Bromopropan-2-yl)-4-isobutylcyclohexane | Complete saturation of the aromatic ring. |

| Aromatic Ring Reduction (Birch Reduction) | Na or Li, NH₃(l), ROH | 1-(1-Bromopropan-2-yl)-4-isobutylcyclohexa-1,4-diene | Partial reduction to a non-conjugated diene. |

Exploration of Potential Academic and Industrial Applications of 1 1 Bromopropan 2 Yl 4 Isobutylbenzene

Synthetic Intermediate in Complex Molecule Construction

As a bromo-functionalized alkylbenzene, 1-(1-Bromopropan-2-yl)-4-isobutylbenzene possesses the requisite chemical handles for further synthetic transformations. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in the formation of organometallic reagents. The isobutylbenzene (B155976) moiety is a recognized pharmacophore, notably as a core component of ibuprofen. wikipedia.org

Precursor to Biologically Active Scaffolds (excluding any human-related data)

There is no specific information available in the reviewed literature detailing the use of this compound as a precursor for biologically active scaffolds in non-human-related research. While organobromine compounds are utilized in the synthesis of a wide array of bioactive molecules, the direct application of this specific compound has not been documented.

Building Block for Specialty Chemicals and Materials

The potential use of this compound as a building block for specialty chemicals is conceivable. Brominated organic compounds are employed in the manufacture of flame retardants and other performance materials. google.comwikipedia.org However, there are no specific reports of this compound being utilized for such purposes.

Probe for Mechanistic Organic Chemistry Studies

The structure of this compound, featuring a secondary bromoalkane attached to an alkylbenzene, could theoretically make it a subject for mechanistic studies in organic chemistry.

Investigation of Steric and Electronic Effects on Reaction Rates and Selectivity

Studies on the bromination of alkylbenzenes have explored the influence of steric and electronic effects on reaction outcomes. nsf.govrsc.org The isobutyl group in this compound would exert both steric hindrance and electron-donating effects, which could influence the reactivity of the bromine-bearing secondary carbon. However, no specific studies utilizing this compound to probe these effects have been found.

Model Compound for Understanding Bromine Reactivity

The reactivity of the carbon-bromine bond is a fundamental topic in organic chemistry. Secondary halogenoalkanes can undergo both S(_N)1 and S(_N)2 nucleophilic substitution reactions. chemguide.co.ukstudymind.co.uklibretexts.org The benzylic position, being adjacent to the aromatic ring, can stabilize carbocation intermediates, potentially favoring an S(_N)1 pathway. chemistrysteps.comlumenlearning.comcolorado.educhemistry.coach While these general principles apply, there are no specific mechanistic studies that have used this compound as a model compound to investigate these aspects of bromine reactivity.

Advanced Materials Science Applications

Organobromine compounds can serve as precursors for the synthesis of conductive polymers and other advanced materials. patsnap.comdtic.mildocumentsdelivered.comresearchgate.netfrontiersin.org The bromine atom can be a site for polymerization reactions. Despite this potential, there is no evidence in the available literature to suggest that this compound has been investigated for or used in any advanced materials science applications.

Monomer in Polymer Synthesis

There is currently no available research in scientific literature that describes the use of this compound as a monomer for polymer synthesis. While compounds containing reactive halogen groups can sometimes be utilized in various polymerization techniques, such as controlled radical polymerization or as precursors for other functional monomers, no studies have been published that specifically investigate or report these applications for this compound.

Conclusions and Future Research Directions

Summary of Key Synthetic Achievements and Mechanistic Insights

While dedicated synthetic routes for 1-(1-Bromopropan-2-yl)-4-isobutylbenzene are not prevalent in the literature, its formation can be logically deduced from established reaction mechanisms in organic chemistry, particularly those relevant to Ibuprofen synthesis.

Key Synthetic Considerations:

The likely synthetic genesis of this compound involves two key transformations: the alkylation of isobutylbenzene (B155976) with a propylene (B89431) equivalent and the subsequent bromination of the resulting alkylbenzene.

Friedel-Crafts Alkylation: One plausible pathway begins with the Friedel-Crafts alkylation of isobutylbenzene. While the synthesis of Ibuprofen typically involves acylation, side reactions involving alkylation with propylene or a related C3 electrophile could lead to the formation of 2-(4-isobutylphenyl)propane. The regioselectivity of this reaction is governed by the directing effects of the isobutyl group and the stability of the carbocation intermediate.

Bromination: The subsequent bromination of 2-(4-isobutylphenyl)propane is the critical step leading to the target molecule. The position of the bromine atom at the C1 position of the propyl chain, rather than the benzylic C2 position, suggests a free-radical bromination mechanism under conditions that favor anti-Markovnikov addition or rearrangement pathways. The benzylic position is typically more reactive towards radical halogenation due to the resonance stabilization of the resulting benzylic radical. However, under certain conditions, or in the presence of specific initiators, bromination at the terminal methyl group can occur.

Mechanistic Insights:

The formation of the specific isomer this compound offers insights into the subtleties of electrophilic and radical reactions on substituted aromatic compounds. The competition between Markovnikov and anti-Markovnikov additions, and the regioselectivity of radical bromination in the presence of a benzylic position, are key mechanistic questions highlighted by the existence of this compound.

| Reaction Step | Potential Reagents | Key Mechanistic Feature | Probable Outcome |

| Friedel-Crafts Alkylation | Isobutylbenzene, Propylene, Lewis Acid (e.g., AlCl₃) | Formation of a secondary carbocation on the propylene chain, followed by electrophilic attack on the aromatic ring. | Formation of 2-(4-isobutylphenyl)propane. |

| Radical Bromination | 2-(4-isobutylphenyl)propane, N-Bromosuccinimide (NBS), Light/Radical Initiator | Abstraction of a hydrogen atom to form a radical intermediate. While the benzylic radical is more stable, reaction at the primary carbon can occur. | Formation of this compound as a minor product alongside the major benzylic bromination product. |

Unresolved Challenges in the Synthesis and Reactivity of this compound

The primary challenge associated with this compound is not its deliberate synthesis, but rather the prevention of its formation as an impurity.

Key Challenges:

Control of Regioselectivity: A significant challenge lies in controlling the regioselectivity of both the initial alkylation and the subsequent bromination steps. In the context of large-scale industrial synthesis, even minor side reactions can lead to significant quantities of impurities that require costly and complex purification procedures. The formation of multiple isomers during Friedel-Crafts alkylation due to carbocation rearrangements is a well-documented issue. orgoreview.com